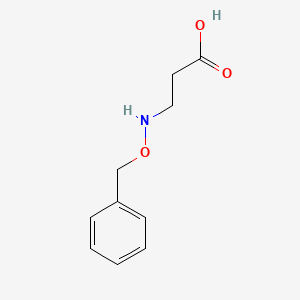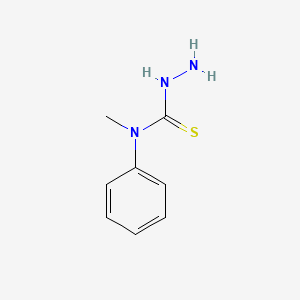
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amine, also known as Methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. Methamphetamine is commonly used as a recreational drug, but it also has scientific research applications due to its potential therapeutic effects.
Wirkmechanismus
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine works by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria, increased energy, and improved cognitive function. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine also affects the peripheral nervous system, leading to increased heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can have a range of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and hyperthermia. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can also cause changes in brain structure and function, leading to cognitive impairment and increased risk of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has advantages and limitations when used in lab experiments. It can be used to study the effects of dopamine, norepinephrine, and serotonin on the brain and behavior. However, its potential for abuse and addiction can make it difficult to use in human studies. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine also has a high potential for toxicity and can cause damage to the brain and other organs.
Zukünftige Richtungen
There are several future directions for research on methamphetamine. One area of focus is the development of new treatments for addiction and the prevention of relapse. Another area of focus is the development of new medications that can mimic the effects of methamphetamine without the potential for abuse and addiction. Finally, research is needed to better understand the long-term effects of methamphetamine use on the brain and body, and to develop interventions to reduce the harm associated with its use.
Conclusion
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine is a synthetic compound that has potential therapeutic applications in the treatment of certain medical conditions. It works by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to improved mood and cognitive function. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can have a range of biochemical and physiological effects on the body, and it has advantages and limitations when used in lab experiments. Future research is needed to develop new treatments for addiction and to better understand the long-term effects of methamphetamine use.
Synthesemethoden
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine is synthesized from ephedrine or pseudoephedrine, which are found in over-the-counter cold and allergy medications. The synthesis process involves the reduction of ephedrine or pseudoephedrine using a variety of chemicals, including red phosphorus, iodine, and hydrochloric acid. The resulting product is a highly pure form of methamphetamine that can be smoked, injected, or snorted.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has potential therapeutic applications in the treatment of certain medical conditions, such as attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. It has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has been shown to increase dopamine and norepinephrine levels in the brain, which can improve mood and cognitive function.
Eigenschaften
IUPAC Name |
(2S)-2-methyl-3-naphthalen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11H,8,10,15H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRHPTVDNKFVHN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)
![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)
![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)

![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)
